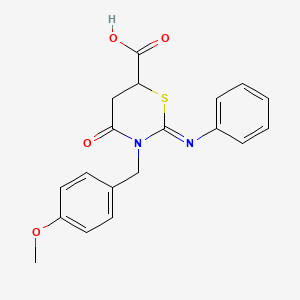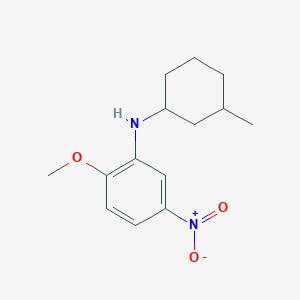![molecular formula C18H17ClN2O2 B4969576 3-[4-(4-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4969576.png)
3-[4-(4-chlorophenoxy)butyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-chlorophenoxy)butyl]-4(3H)-quinazolinone, commonly known as CQB, is a synthetic compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of CQB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, CQB has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, CQB can prevent cancer cells from dividing and growing. Additionally, CQB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. By inhibiting COX-2, CQB can reduce inflammation in the body.
Biochemical and Physiological Effects
CQB has been shown to have several biochemical and physiological effects. In vitro studies have shown that CQB can induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that CQB can reduce tumor growth and improve cardiovascular function. Additionally, CQB has been shown to have anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
One advantage of using CQB in lab experiments is its high purity and stability. CQB can be easily synthesized and purified, which makes it a reliable compound for research. Additionally, CQB has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CQB in lab experiments is its potential toxicity. CQB has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on CQB. One area of research is the development of CQB derivatives with improved efficacy and reduced toxicity. Additionally, more studies are needed to understand the mechanism of action of CQB and its potential applications in other fields, such as neurology and immunology. Finally, clinical trials are needed to determine the safety and efficacy of CQB as a potential anticancer and cardiovascular drug.
Synthesis Methods
The synthesis of CQB involves the reaction of 4-chlorophenol with 4-bromobutylamine in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 2-aminobenzoic acid. The final product is obtained through recrystallization from ethanol. The yield of CQB is around 70%, and the purity can be further improved by column chromatography.
Scientific Research Applications
CQB has been extensively studied for its potential applications in various fields. In medicinal chemistry, CQB has shown promising results as an anticancer agent. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. CQB works by inducing apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, CQB has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of other diseases such as arthritis and neurodegenerative disorders.
In pharmacology, CQB has been studied for its potential as a cardiovascular drug. It has been found to have vasodilatory effects, which may be useful in the treatment of hypertension and other cardiovascular diseases. Additionally, CQB has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety and insomnia.
properties
IUPAC Name |
3-[4-(4-chlorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-7-9-15(10-8-14)23-12-4-3-11-21-13-20-17-6-2-1-5-16(17)18(21)22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNMTVMPAGCMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-chlorophenoxy)butyl]-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-2-(2,5-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4969506.png)
![7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4969522.png)
![N-{1-[1-(4-isopropylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4969524.png)
![7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B4969530.png)

![N-(2,5-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4969549.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4969554.png)
![3-chloro-4-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4969560.png)
![3-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4969566.png)


![2,2,3,3-tetrafluoropropyl 4-[(2-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B4969580.png)
![4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde](/img/structure/B4969594.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4969608.png)